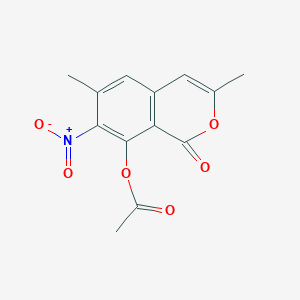
1H-2-Benzopyran-1-one, 8-(acetyloxy)-3,6-dimethyl-7-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-2-Benzopyran-1-one, 8-(acetyloxy)-3,6-dimethyl-7-nitro- is a complex organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes an acetyloxy group, two methyl groups, and a nitro group attached to the benzopyran core.
Métodos De Preparación
The synthesis of 1H-2-Benzopyran-1-one, 8-(acetyloxy)-3,6-dimethyl-7-nitro- typically involves multi-step organic reactions. The synthetic route may start with the preparation of the benzopyran core, followed by the introduction of the acetyloxy, methyl, and nitro groups through various chemical reactions. Common reagents used in these reactions include acetic anhydride for acetylation, methyl iodide for methylation, and nitric acid for nitration. Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1H-2-Benzopyran-1-one, 8-(acetyloxy)-3,6-dimethyl-7-nitro- undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions, often using reagents like sodium borohydride or hydrogen gas, can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyloxy group can be replaced by other nucleophiles under appropriate conditions.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation can lead to the formation of carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
1H-2-Benzopyran-1-one, 8-(acetyloxy)-3,6-dimethyl-7-nitro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Due to its potential pharmacological properties, it is investigated for its use in developing new drugs, particularly in the fields of anti-inflammatory and antimicrobial agents.
Industry: The compound may be used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1H-2-Benzopyran-1-one, 8-(acetyloxy)-3,6-dimethyl-7-nitro- involves its interaction with specific molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The acetyloxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The compound’s overall structure allows it to bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways.
Comparación Con Compuestos Similares
1H-2-Benzopyran-1-one, 8-(acetyloxy)-3,6-dimethyl-7-nitro- can be compared with other benzopyran derivatives:
1H-2-Benzopyran-1-one: Lacks the acetyloxy, methyl, and nitro groups, resulting in different chemical and biological properties.
8-(Acetyloxy)-1H-2-Benzopyran-1-one: Similar structure but without the methyl and nitro groups, leading to variations in reactivity and biological activity.
3,6-Dimethyl-1H-2-Benzopyran-1-one: Contains methyl groups but lacks the acetyloxy and nitro groups, affecting its chemical behavior and applications.
The uniqueness of 1H-2-Benzopyran-1-one, 8-(acetyloxy)-3,6-dimethyl-7-nitro- lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Propiedades
Número CAS |
89586-42-5 |
|---|---|
Fórmula molecular |
C13H11NO6 |
Peso molecular |
277.23 g/mol |
Nombre IUPAC |
(3,6-dimethyl-7-nitro-1-oxoisochromen-8-yl) acetate |
InChI |
InChI=1S/C13H11NO6/c1-6-4-9-5-7(2)19-13(16)10(9)12(20-8(3)15)11(6)14(17)18/h4-5H,1-3H3 |
Clave InChI |
GNABCWNAWRSWAD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1[N+](=O)[O-])OC(=O)C)C(=O)OC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


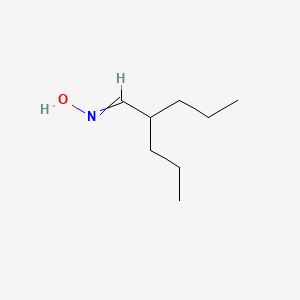
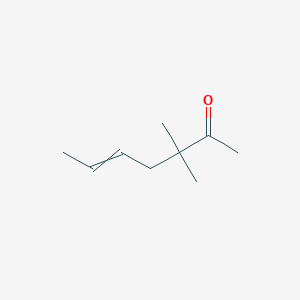
![N-[(4-Chlorophenyl)sulfanyl]-4-(trifluoromethyl)aniline](/img/structure/B14387904.png)
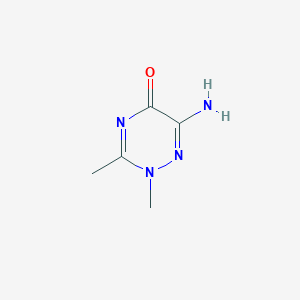
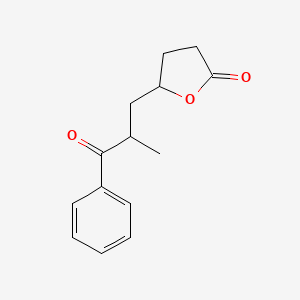
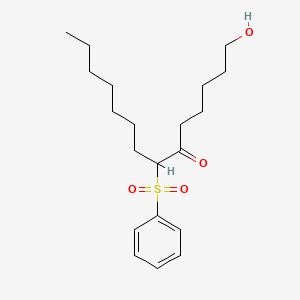
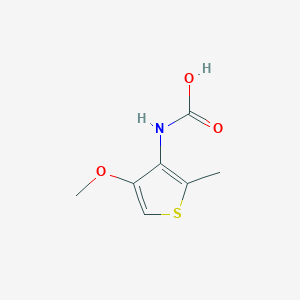
![6-Methyl-6-(prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14387927.png)


![3-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one](/img/structure/B14387943.png)
![[2-(Chloromethyl)cyclobutane-1-sulfonyl]benzene](/img/structure/B14387945.png)


